5-(Chloromethyl)furan-3-carbonyl chloride

Description

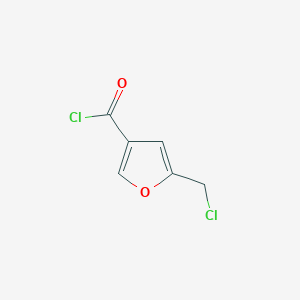

Structure

2D Structure

3D Structure

Properties

CAS No. |

246178-77-8 |

|---|---|

Molecular Formula |

C6H4Cl2O2 |

Molecular Weight |

179.00 g/mol |

IUPAC Name |

5-(chloromethyl)furan-3-carbonyl chloride |

InChI |

InChI=1S/C6H4Cl2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2H2 |

InChI Key |

JGNQGVAUJYHFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(=O)Cl)CCl |

Origin of Product |

United States |

Elucidation of Synthetic Pathways Towards 5 Chloromethyl Furan 3 Carbonyl Chloride and Its Precursors

Foundational Strategies for the Furan-3-carbonyl Chloride Core Construction

The initial and crucial step in the synthesis is the formation of the furan-3-carbonyl chloride scaffold. This can be approached through the direct halogenation of a pre-existing furan-3-carboxylic acid or via oxidative pathways starting from furan-3-carbaldehyde.

Direct Halogenation of Furan-3-carboxylic Acids

A primary and conventional method for the synthesis of acyl chlorides is the direct halogenation of the corresponding carboxylic acid. Furan-3-carboxylic acid serves as a readily available starting material for this transformation. The conversion is typically achieved using standard halogenating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride often involves heating the carboxylic acid in neat thionyl chloride or in an inert solvent. Oxalyl chloride offers a milder alternative and is often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

| Halogenating Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent, reflux | Excess SOCl₂ can be removed by distillation. |

| Oxalyl chloride ((COCl)₂) | DCM, catalytic DMF, room temperature | Milder conditions, gaseous byproducts (CO, CO₂, HCl). |

Oxidative Pathways from Furan-3-carbaldehydes to Acyl Chlorides

An alternative approach to the furan-3-carbonyl chloride core involves the oxidation of furan-3-carbaldehyde. While direct conversion of an aldehyde to an acyl chloride is less common than from a carboxylic acid, certain reagents can facilitate this transformation. This mirrors the established conversion of the isomeric 5-(chloromethyl)furfural (CMF) to 5-(chloromethyl)furan-2-carbonyl chloride. rsc.orgrsc.org

A notable reagent for this type of oxidative chlorination is tert-butyl hypochlorite (B82951) (t-BuOCl). This reagent has been successfully employed in the synthesis of 5-(chloromethyl)furan-2-carbonyl chloride from CMF. rsc.orgrsc.org The reaction is typically carried out by stirring the aldehyde with t-BuOCl, sometimes without a solvent, at room temperature. This suggests that a similar strategy could be applied to a hypothetical 5-(chloromethyl)furan-3-carbaldehyde.

Regioselective Introduction of the Chloromethyl Moiety at the Furan-5 Position

The introduction of the chloromethyl group specifically at the 5-position of the furan (B31954) ring is a critical step that dictates the final structure of the target molecule. This can be achieved through halomethylation reactions on a suitable furan substrate or by utilizing bio-derived precursors that already contain the chloromethyl functionality.

Halomethylation Reactions on Furanic Substrates

Direct chloromethylation of a furan ring can be challenging due to the potential for side reactions and lack of regioselectivity. However, electrophilic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5). For a 3-substituted furan, such as a furan-3-carboxylic acid ester, the C5 position is sterically more accessible and electronically favored for electrophilic attack.

A plausible method for chloromethylation involves the use of paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. This approach has been demonstrated in the synthesis of a 5-(chloromethyl)-3-phenyl-2-furancarboxylic acid methyl ester, indicating its applicability to furan systems. While this example is for a 2-carboxylic acid, the principles of electrophilic substitution suggest it could be adapted for a 3-carboxylic acid derivative.

Synthetic Routes from Bio-Derived 5-(Chloromethyl)furfural (CMF) Analogues

The bio-derived platform chemical 5-(chloromethyl)furfural (CMF) presents an attractive starting point as it already possesses the 5-(chloromethyl)furan scaffold. organic-chemistry.orgmdpi.com CMF is readily produced from carbohydrates. nih.gov While CMF itself has the aldehyde group at the 2-position, its availability prompts consideration of synthetic routes that could potentially isomerize the functional group to the 3-position, although such a transformation would be complex and is not well-documented. A more feasible, though still challenging, approach would be to develop a synthesis of a 5-(chloromethyl)furan-3-carbaldehyde from a different bio-derived precursor.

Integrated Synthetic Methodologies for 5-(Chloromethyl)furan-3-carbonyl chloride

An integrated or convergent synthetic strategy would aim to combine the formation of the furan ring with the introduction of the necessary functional groups in a more streamlined process.

One hypothetical integrated approach could involve a multi-step, one-pot reaction. For example, starting with a suitable precursor, a sequence of reactions could be envisioned:

Formation of a 3-substituted furan derivative: This could involve a number of established furan synthesis methods.

Regioselective chloromethylation at the 5-position: As described in section 2.2.1.

Functional group manipulation at the 3-position: Conversion of a precursor group at the 3-position (e.g., an ester or an aldehyde) to the desired carbonyl chloride.

A more direct, albeit speculative, pathway could involve the direct conversion of a precursor like 5-(chloromethyl)furan-3-carboxylic acid to the target acyl chloride. This would follow the logic of the direct halogenation described in section 2.1.1. The presence of the chloromethyl group is not expected to interfere with the standard halogenation of the carboxylic acid functionality.

| Starting Material | Key Intermediates | Key Reactions |

|---|---|---|

| Furan-3-carboxylic acid | 5-(Chloromethyl)furan-3-carboxylic acid | Regioselective chloromethylation, Direct halogenation |

| Furan-3-carbaldehyde | 5-(Chloromethyl)furan-3-carbaldehyde | Regioselective chloromethylation, Oxidative chlorination |

Multi-Step Synthesis Optimization

A representative synthetic pathway can be outlined as follows:

Formylation of a Furan-3-carboxylate: The initial step involves the introduction of a formyl group at the C-5 position of a furan-3-carboxylate precursor, such as methyl 2-methylfuran-3-carboxylate. The Vilsmeier-Haack reaction is a well-established method for this transformation, utilizing a reagent prepared from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). chemicalbook.com

Reduction to Hydroxymethyl Group: The resulting 5-formyl derivative is then selectively reduced to the corresponding 5-(hydroxymethyl)furan-3-carboxylate. This reduction is typically achieved with high efficiency using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Hydrolysis of the Ester: The ester at the C-3 position is saponified to the carboxylic acid. This is a standard hydrolysis reaction, often carried out using an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.

Conversion to the Final Product: The final step involves the simultaneous chlorination of the 5-hydroxymethyl group and the conversion of the 3-carboxylic acid to the carbonyl chloride. This transformation can be accomplished using an excess of a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgchemguide.co.uk

Optimization of this pathway is paramount for achieving an efficient and scalable synthesis. Key parameters for optimization at each stage are detailed in the table below.

| Step | Reaction | Key Optimization Parameters | Potential Challenges & Mitigation |

|---|---|---|---|

| 1 | Formylation | Reagent Stoichiometry: Molar ratio of Vilsmeier reagent to furan substrate. Temperature Control: Initial cooling (0 °C) during reagent formation, followed by heating (e.g., 100 °C) for the reaction. chemicalbook.comSolvent: Often performed neat or in a non-reactive solvent. | Ring-opening or polymerization under harsh acidic conditions. Mitigation involves strict temperature control and careful addition of reagents. |

| 2 | Reduction | Reducing Agent: Choice between NaBH₄ (mild, selective) and LiAlH₄ (stronger, less selective). Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are suitable for NaBH₄. Temperature: Typically performed at low temperatures (0 °C to room temp.) to control reactivity. | Over-reduction of the ester group. NaBH₄ is generally preferred for its chemoselectivity towards aldehydes over esters. |

| 3 | Hydrolysis | Base: Choice of NaOH, KOH, or LiOH. Solvent System: Aqueous-organic mixtures (e.g., H₂O/THF, H₂O/Methanol) to ensure solubility. Reaction Time/Temp: Monitoring by TLC to ensure complete conversion without degradation. | Degradation of the furan ring under prolonged exposure to strong base/high temperatures. Use of milder conditions and careful monitoring is key. |

| 4 | Chlorination | Chlorinating Agent: Thionyl chloride (SOCl₂) vs. Oxalyl chloride. SOCl₂ is often used in excess to serve as the solvent. commonorganicchemistry.comCatalyst: Catalytic DMF can accelerate the conversion of carboxylic acids with oxalyl chloride. Temperature: Typically performed at reflux. commonorganicchemistry.com | Unwanted chlorination of the furan ring itself is a known side reaction with SOCl₂. researchgate.net Optimization involves using the minimum necessary temperature and reaction time. |

Development of One-Pot Reaction Sequences

To enhance synthetic efficiency, reduce waste, and simplify purification processes, research is often directed towards developing one-pot or telescoped reaction sequences. These procedures combine multiple transformation steps without the isolation of intermediates, leading to significant savings in time and resources. For the synthesis of this compound, several one-pot strategies can be conceptualized based on the reactivity of the intermediates.

One potential one-pot approach would involve the conversion of 5-(hydroxymethyl)furan-3-carboxylic acid directly to the final product. This key intermediate, obtained from the reduction and hydrolysis steps, possesses two functional groups—an alcohol and a carboxylic acid—that can both react with thionyl chloride. By treating 5-(hydroxymethyl)furan-3-carboxylic acid with an excess of thionyl chloride, it is mechanistically plausible to achieve both the chlorination of the primary alcohol (via a chlorosulfite intermediate) and the conversion of the carboxylic acid to the carbonyl chloride in a single operation. libretexts.orggoogle.com

A conceptual outline for a one-pot conversion is presented in the table below.

| Stage | Transformation | Reagents & Conditions | Key Considerations |

|---|---|---|---|

| 1 | Initial Reaction | Substrate: 5-(Hydroxymethyl)furan-3-carboxylic acid Reagent: Excess Thionyl Chloride (SOCl₂) Conditions: Gradual addition of substrate to SOCl₂ at 0 °C. | Highly exothermic reaction requiring careful temperature control to prevent degradation. SOCl₂ often serves as both reagent and solvent. |

| 2 | Reaction Completion | Conditions: Gentle warming to room temperature, followed by reflux until gas evolution (SO₂, HCl) ceases. | Monitoring the reaction progress is crucial. The completion is often indicated by the cessation of gas byproducts. |

| 3 | Product Isolation | Procedure: Removal of excess SOCl₂ by distillation under reduced pressure. | The crude product, this compound, is obtained directly and can be purified by vacuum distillation if necessary. |

Investigating the Reactivity and Mechanistic Aspects of 5 Chloromethyl Furan 3 Carbonyl Chloride

Comprehensive Analysis of Carbonyl Chloride Electrophilicity

The carbonyl chloride group in 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) is a highly electrophilic center, making it a versatile precursor for a variety of carboxylic acid derivatives. Its reactivity is significantly greater than that of the chloromethyl group at the 5-position, a characteristic that allows for selective transformations. The direct conversion of aldehydes, such as the parent compound 5-(Chloromethyl)furfural (CMF), to acyl chlorides can be efficiently achieved using reagents like tert-butyl hypochlorite (B82951) (t-BuOCl). rsc.orgrsc.orgpsu.edu This conversion yields the highly reactive CMFCC, which is often used immediately in subsequent reactions without isolation. rsc.org

Acylation Reactions and Esterification Pathways

The high electrophilicity of the carbonyl chloride functional group makes CMFCC an excellent acylating agent. It reacts readily with nucleophiles, particularly alcohols, to form esters under mild conditions. This esterification pathway is a principal reaction used to derivatize CMFCC and is often performed as a one-pot synthesis following the oxidation of CMF. rsc.orgresearchgate.net

The reaction of CMFCC with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable ester product. This process is highly efficient, providing good to excellent yields. rsc.org For instance, quenching the crude reaction mixture of CMFCC with ethanol (B145695) at 50 °C results in a high yield of ethyl 5-(chloromethyl)furan-2-carboxylate. rsc.orgpsu.edu

The following table summarizes representative esterification reactions of CMFCC with various alcohols.

| Alcohol | Product | Yield (%) | Conditions | Reference |

| Ethanol | Ethyl 5-(chloromethyl)furan-2-carboxylate | 82 | 50 °C, 6 h | rsc.orgpsu.edu |

| Various Alcohols | Alkyl 5-(chloromethyl)furan-2-carboxylates | 79-90 | Slightly elevated temperature | rsc.org |

This selective reactivity highlights the utility of CMFCC as an intermediate for producing furan-based esters, which have applications as biofuels and specialty chemicals. rsc.orgrsc.org

Amidation and Related Nucleophilic Addition Reactions

Similar to its reaction with alcohols, the carbonyl chloride group of CMFCC is highly susceptible to attack by nitrogen nucleophiles such as primary and secondary amines to form amides. This reaction also follows the nucleophilic acyl substitution pathway and is typically rapid and high-yielding. While specific studies focusing solely on the amidation of CMFCC are not as prevalent as esterification studies, the fundamental reactivity of acyl chlorides dictates a strong propensity for this transformation. mdpi.com

The reaction of CMFCC with an amine would involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride (which is typically neutralized by a base or excess amine) to yield the corresponding N-substituted furan-2-carboxamide. This pathway provides access to a diverse range of furan-based amides, which are scaffolds found in various biologically active molecules. The reactivity of the parent compound, CMF, with amines like benzylamine (B48309) has been documented, suggesting that the more electrophilic CMFCC would react even more readily. mdpi.com

Diverse Transformations Involving the Chloromethyl Group at Position 5

The chloromethyl group at the 5-position of the furan (B31954) ring is the second key reactive site in the molecule. It serves as a good leaving group in nucleophilic substitution reactions and can also be transformed through reduction. The reactivity of this group can be influenced by the nature of the substituent at the 2-position.

Nucleophilic Displacement Reactions (SN1 and SN2 Dynamics)

The chloromethyl group is susceptible to displacement by a wide range of nucleophiles. beilstein-journals.orgnih.gov The mechanism of substitution can be influenced by the solvent and reaction conditions. For instance, the formation of CMF from 5-(hydroxymethyl)furfural (HMF) in aqueous acidic media is described as proceeding via an SN1 mechanism. mdpi.com In contrast, reactions with softer nucleophiles in aprotic solvents typically favor an SN2 pathway.

Once CMFCC is converted to its corresponding ester, such as ethyl 5-(chloromethyl)furan-2-carboxylate, the chloromethyl group can still undergo nucleophilic substitution, although it is notably less reactive than in the parent aldehyde, CMF. rsc.orgpsu.edu This allows for a tiered synthetic strategy where the carbonyl chloride is reacted first, followed by a substitution at the chloromethyl position under more forcing conditions. researchgate.net Examples of nucleophiles include carboxylate salts, which react to form diesters. rsc.org

The table below provides examples of nucleophilic displacement on CMF derivatives.

| Substrate | Nucleophile | Product | Conditions | Reference |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Ethanol | Ethyl 5-(ethoxymethyl)furan-2-carboxylate | 150 °C, 7 h | rsc.orgpsu.edu |

| Monoesters of CMF | Triethylammonium salt of carboxylic acids | Diester derivatives | Elevated temperature | rsc.orgresearchgate.net |

| 5'-Chloro-5'-deoxyadenosine (analogue) | 4-methoxybenzylthiol | 5'-Thioether | Vibration Ball Mill, 60 min | beilstein-journals.org |

Reductive Cleavage and Hydrogenation Studies

The chloromethyl group can be reduced to a methyl group, a transformation that is valuable for synthesizing molecules like 2,5-dimethylfuran (B142691) (DMF), a potential biofuel. escholarship.org This reductive cleavage, or hydrodechlorination, can be achieved using various catalytic systems. For example, the ester derivative ethyl 5-(chloromethyl)furan-2-carboxylate can be reduced to ethyl 5-methylfuran-2-carboxylate.

Furthermore, the carbonyl chloride group itself is susceptible to reduction. Depending on the reducing agent and conditions, it can be reduced to an aldehyde, an alcohol, or fully to a methyl group. researchgate.net For instance, the reduction of aliphatic acyl chlorides to a methyl group can be achieved using triethylsilane in the presence of a B(C6F5)3 catalyst. researchgate.net The selective reduction of one group over the other would depend on the careful choice of reagents and reaction conditions.

Synergistic and Competitive Reactivity Profiles of Dual Functional Groups

A key aspect of the chemistry of 5-(Chloromethyl)furan-2-carbonyl chloride is the significant difference in reactivity between its two functional groups. The carbonyl chloride is a hard and highly reactive electrophile, while the chloromethyl group behaves as a softer electrophilic center for SN reactions. This differential reactivity allows for selective, stepwise functionalization of the molecule.

Under mild conditions, nucleophiles such as alcohols will react exclusively and rapidly at the carbonyl chloride position to form esters, leaving the chloromethyl group untouched. researchgate.net This stands in contrast to the reactivity of the parent aldehyde, CMF, where dissolving it in ethanol can lead to substitution at the chloromethyl position. rsc.orgpsu.edu The conversion of the aldehyde at the 2-position to an ester group deactivates the furan system towards substitution at the 5-position. Consequently, forcing conditions, such as high temperatures (e.g., 150 °C), are required to induce nucleophilic substitution at the chloromethyl position of the resulting 5-(chloromethyl)furan-2-carboxylate ester. rsc.orgpsu.edu

This hierarchical reactivity is synthetically advantageous:

Selective Acylation: Reaction with a nucleophile (e.g., an alcohol or amine) under mild conditions yields a stable furan-2-carboxylate (B1237412) or carboxamide with the chloromethyl group preserved.

Subsequent Substitution: The product from the first step can then be subjected to a second, different nucleophile under more vigorous conditions to modify the chloromethyl group.

This synergistic profile enables the synthesis of a wide array of disubstituted furan derivatives from a single, biomass-derived platform molecule, where the reaction at one site can be performed independently of the other by tuning the reaction conditions. rsc.org

Advanced Computational and Theoretical Chemistry Studies on 5-(Chloromethyl)furan-3-carbonyl chloride Remain an Unexplored Frontier

Following an extensive review of scientific literature and computational chemistry databases, it has been determined that there is currently no publicly available research on the advanced computational and theoretical chemistry of this compound. Specifically, detailed studies focusing on quantum mechanical simulations of its reaction energetics, or the elucidation of its reaction mechanisms and transition states, have not been published.

The significant body of research in the field of furan derivatives, particularly those derived from biomass, has largely concentrated on isomers such as 5-(Chloromethyl)furan-2-carbonyl chloride. This is due to its direct synthetic relationship with 5-(Chloromethyl)furfural (CMF), a key platform chemical. Consequently, the reactivity and theoretical aspects of the 2-carbonyl isomer have been investigated to some extent.

However, the 3-carbonyl isomer, this compound, represents a distinct area of chemical space that has yet to be characterized through theoretical and computational methodologies. Such studies would be invaluable for understanding its electronic structure, stability, and reactivity profile compared to its more studied isomers.

Future computational investigations could provide significant insights into the following areas:

Advanced Computational and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms and Transition States:The specific pathways by which this compound reacts are yet to be mapped. Computational studies are critical for identifying the structures of transition states, intermediates, and the overall energy profiles of its reactions. This would clarify whether reactions proceed through concerted or stepwise mechanisms and would help in predicting product distributions and reaction rates under various conditions.

As the exploration of novel bio-based chemical architectures continues, theoretical studies on less-common isomers like this compound will be crucial for unlocking their synthetic potential and understanding their fundamental chemical behavior. At present, however, this remains a subject for future research.

Lack of Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline.

The vast majority of existing research focuses on the isomeric compound, 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC). This prevalence is due to the accessibility of its precursor, 5-(Chloromethyl)furfural (CMF), which is a key platform chemical derived from biomass. mdpi.comresearchgate.net The synthetic pathways and applications of the 2-carbonyl chloride isomer are well-documented, particularly its use in creating advanced furoate esters, polymers, and other valuable chemical intermediates. rsc.orgrsc.org

However, the specific applications and synthetic methodologies outlined in the requested article—ranging from the design of furoate esters and amides to the construction of fused heterocyclic systems and its role in polymer science—are documented for the 2-carbonyl chloride isomer, not the 3-carbonyl chloride isomer.

To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on "this compound," information regarding the 2-carbonyl chloride isomer cannot be substituted. The distinct structural differences between the two isomers mean their chemical reactivity, and therefore their applications in complex synthesis, would not be identical.

Without specific research findings for this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the generation of the requested article cannot be completed at this time.

Strategic Applications in Complex Chemical Synthesis and Derivative Development

Catalytic Methodologies for Furanic Transformations

Heterogeneous Catalysis and Biocatalysis

While direct catalytic studies on 5-(chloromethyl)furan-3-carbonyl chloride are not extensively documented in publicly available literature, its strategic applications in complex chemical synthesis can be inferred from established catalytic transformations of analogous furan (B31954) derivatives and compounds bearing similar functional groups, namely the chloromethyl and acyl chloride moieties. The application of heterogeneous catalysis and biocatalysis offers pathways to a variety of derivatives through selective modifications of these reactive sites.

Heterogeneous Catalysis

Heterogeneous catalysis provides a robust framework for the selective transformation of this compound, leveraging solid catalysts that can be easily separated from the reaction mixture. Key potential applications include hydrodechlorination, hydrogenation, and catalytic esterification or amidation.

The chloromethyl group is susceptible to catalytic hydrogenolysis, a process that can be finely tuned to yield different products. For instance, using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts, the chloromethyl group can be reduced to a methyl group, yielding 5-methylfuran-3-carbonyl chloride. This transformation is analogous to the hydrogenolysis of other benzylic and allylic halides. The reaction conditions, including hydrogen pressure, temperature, and solvent, would be critical in controlling the selectivity of this reduction, particularly to avoid the concurrent reduction of the acyl chloride functionality.

Furthermore, the acyl chloride group can undergo catalytic reduction to an aldehyde or an alcohol under specific conditions. Catalytic transfer hydrogenation, employing hydrogen donors like isopropanol (B130326) or formic acid in the presence of catalysts such as ruthenium or iridium complexes, could be a viable method for this transformation. researchgate.netresearchgate.net The choice of catalyst and reaction parameters would be crucial to selectively target the acyl chloride without affecting the chloromethyl group.

Catalytic amination of the chloromethyl group represents another synthetic route. Drawing parallels from the amination of 5-(hydroxymethyl)furfural, bifunctional catalysts could be employed to convert the chloromethyl group into an aminomethyl group. rsc.orgrsc.org This would provide a pathway to novel furan-based amino acids and diamines, which are valuable monomers for polymer synthesis.

The acyl chloride function is also a prime target for heterogeneous catalytic reactions. Solid acid catalysts, such as zeolites or sulfated zirconia, could facilitate the esterification or amidation of the acyl chloride with various alcohols and amines. These catalysts offer the advantage of high thermal stability and reusability, making the process more sustainable.

Interactive Data Table: Potential Heterogeneous Catalytic Transformations

| Target Functional Group | Reaction Type | Potential Catalyst(s) | Potential Product(s) |

| Chloromethyl | Hydrogenolysis/Hydrodechlorination | Pd/C, Raney Ni, Cu-based catalysts | 5-Methylfuran-3-carbonyl chloride |

| Acyl Chloride | Hydrogenation | Supported Ru, Pt, or Pd catalysts | 5-(Chloromethyl)furan-3-carbaldehyde, (5-(Chloromethyl)furan-3-yl)methanol |

| Acyl Chloride | Esterification | Solid acid catalysts (e.g., zeolites, acidic resins) | Furan-3-carboxylic acid esters |

| Acyl Chloride | Amidation | Solid base catalysts or supported metal catalysts | Furan-3-carboxamides |

Biocatalysis

Biocatalysis offers a green and highly selective alternative for the derivatization of this compound under mild reaction conditions. Enzymes such as lipases, hydrolases, and oxidoreductases are particularly relevant for transforming the functional groups of this compound.

The acyl chloride group is an excellent substrate for lipase-catalyzed reactions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze the formation of esters and amides with high chemo- and regioselectivity. mdpi.comresearchgate.net The reaction of this compound with a wide range of alcohols or amines in the presence of an immobilized lipase could yield a diverse library of furan-3-carboxylates and furan-3-carboxamides. These enzymatic reactions are often performed in non-aqueous solvents to minimize hydrolysis of the acyl chloride.

The chloromethyl group could potentially be a substrate for haloalkane dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds, which could convert the chloromethyl group into a hydroxymethyl group, yielding 5-(hydroxymethyl)furan-3-carbonyl chloride. This transformation would provide a bifunctional molecule with orthogonal reactivity, where the acyl chloride can be selectively reacted, followed by further transformations of the newly formed hydroxyl group.

Furthermore, oxidoreductases could be employed for the selective reduction of the acyl chloride to the corresponding aldehyde or alcohol. nih.gov Biocatalytic hydrogenation using whole-cell systems or isolated enzymes offers a sustainable alternative to metal-catalyzed reductions. researchgate.net The mild conditions of biocatalytic reactions would likely preserve the chloromethyl group, allowing for selective modification of the carbonyl function.

Interactive Data Table: Potential Biocatalytic Transformations

| Target Functional Group | Enzyme Class | Reaction Type | Potential Product(s) |

| Acyl Chloride | Lipases | Esterification/Amidation | Furan-3-carboxylic acid esters/amides |

| Chloromethyl | Haloalkane Dehalogenases | Dehalogenation/Hydrolysis | 5-(Hydroxymethyl)furan-3-carbonyl chloride |

| Acyl Chloride | Oxidoreductases (e.g., Alcohol Dehydrogenases) | Reduction | 5-(Chloromethyl)furan-3-carbaldehyde, (5-(Chloromethyl)furan-3-yl)methanol |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Confirmation of Molecular Structure (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in the structural elucidation of "5-(Chloromethyl)furan-3-carbonyl chloride". Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons. The furan (B31954) ring protons would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the carbonyl chloride and chloromethyl groups. The methylene protons of the chloromethyl group would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride would have a characteristic downfield chemical shift. The carbons of the furan ring and the chloromethyl group would also have distinct resonances.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride functional group, typically appearing in the range of 1750-1815 cm⁻¹ wikipedia.org. Other significant peaks would include C-H stretching and bending vibrations for the furan ring and the chloromethyl group, as well as C-O and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of "this compound" and offers insights into its fragmentation pathways. The molecular ion peak would correspond to the compound's exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the chlorine atom, the carbonyl group, or the chloromethyl group.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals for furan ring protons and chloromethyl protons. |

| ¹³C NMR | Expected signals for carbonyl, furan ring, and chloromethyl carbons. |

| IR | Strong C=O stretch characteristic of an acyl chloride. |

| MS | Molecular ion peak with isotopic pattern for one chlorine atom. |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like "this compound". GC separates the components of a mixture, and MS provides their mass spectra for identification. It is a powerful tool for detecting impurities and byproducts. The high reactivity of acyl chlorides necessitates careful sample preparation to avoid degradation during analysis helsinki.fi.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For "this compound," reversed-phase HPLC with a suitable organic-aqueous mobile phase could be employed. A UV detector would be effective for detection, as the furan ring is a chromophore. HPLC is particularly useful for monitoring reaction kinetics and determining product yields. The use of derivatizing agents can also facilitate the analysis of acyl chlorides by converting them into more stable and easily detectable derivatives .

| Chromatographic Technique | Application |

| GC-MS | Purity assessment, identification of volatile impurities. |

| HPLC | Reaction monitoring, quantification, analysis of non-volatile components. |

X-ray Crystallography for Solid-State Structural Elucidation

Thermal Analysis in Reaction Optimization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide critical information for the optimization of reactions involving "this compound".

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, phase transitions, and the heat of reaction. For reactions involving "this compound," DSC can help identify optimal temperature ranges and detect potential thermal hazards.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of compounds. TGA can reveal the temperature at which "this compound" begins to decompose, which is crucial information for its safe handling and for designing reaction conditions that avoid unwanted side reactions. Studies on the thermal decomposition of other acyl chlorides have provided insights into their degradation pathways publish.csiro.auresearchgate.net.

| Thermal Analysis Technique | Information Gained |

| DSC | Melting point, phase transitions, heat of reaction. |

| TGA | Thermal stability, decomposition temperature. |

Q & A

Q. What synthetic methodologies are reported for 5-(chloromethyl)furan-3-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chloroformylation of ethyl 5-(hydroxymethyl)furan-3-carboxylate using paraformaldehyde, HCl, and ZnCl₂ as a catalyst. Decarboxylation of furan dicarboxylic acid derivatives (e.g., 3,4-furandicarboxylic acid) under copper chromite catalysis is a critical precursor step . Adjusting reaction temperature (80–100°C) and stoichiometric ratios of paraformaldehyde to substrate (1.2:1) improves yields by minimizing side reactions like over-chlorination. Solvent choice (e.g., dichloromethane) also impacts reaction efficiency due to its inertness toward acyl chloride formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its dual reactivity (chloromethyl and acyl chloride groups), strict safety measures are required:

- Use glove boxes or fume hoods to prevent inhalation of toxic vapors.

- Wear chemically resistant gloves (e.g., nitrile), protective eyewear, and lab coats to avoid skin/eye contact.

- Store waste in sealed, acid-resistant containers labeled for chlorinated organics , and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR should show characteristic signals for the chloromethyl group (~4.6 ppm, singlet) and furan protons (6.8–7.5 ppm). ¹³C NMR confirms the carbonyl chloride carbon at ~160 ppm .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of acyl chloride) and ~650 cm⁻¹ (C-Cl stretch) validate functional groups.

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects impurities (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of this compound from biomass-derived precursors?

- Methodological Answer : Biomass-derived 5-(chloromethyl)furfural (CMF) can serve as a precursor. Treating CMF with t-butyl hypochlorite (t-BuOCl) in anhydrous THF at 0–5°C selectively oxidizes the aldehyde to the acyl chloride. Catalytic ZnCl₂ (5 mol%) enhances electrophilic substitution at the 3-position of the furan ring. Yields >85% are achievable under inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis .

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect the stability of this compound?

- Methodological Answer : The compound is highly moisture-sensitive. Kinetic studies in D₂O/THF mixtures reveal rapid hydrolysis of the acyl chloride to 5-(chloromethyl)furan-3-carboxylic acid (t₁/₂ < 30 min at 25°C). In contrast, the chloromethyl group undergoes slower SN2 substitution with nucleophiles (e.g., amines, thiols) in aprotic solvents (e.g., DMF). To prioritize acyl chloride reactivity, reactions should be conducted at low temperatures (−20°C) with rigorous drying of solvents .

Q. What strategies mitigate side reactions during derivatization of this compound into polymer precursors?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the chloromethyl group with a trimethylsilyl (TMS) moiety to prevent cross-reactivity during polymerization.

- Stepwise Functionalization : React the acyl chloride first with diols (e.g., ethylene glycol) to form ester linkages, followed by nucleophilic substitution of the chloromethyl group with azides or amines for click chemistry applications.

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while suppressing undesired Friedel-Crafts alkylation of the furan ring .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G**) identify electrophilic sites on the furan ring. The acyl chloride group withdraws electron density, making the 2-position more susceptible to electrophilic attack than the 5-(chloromethyl)-substituted position. Solvent effects (e.g., polar aprotic vs. nonpolar) can be modeled using COSMO-RS to predict reaction pathways for designing regioselective catalysts .

Data Contradiction Analysis

Q. Discrepancies in reported yields for this compound synthesis: How can researchers resolve these?

- Methodological Answer : Variations in yields (50–90%) arise from differences in substrate purity (e.g., residual moisture in paraformaldehyde) and catalyst activation . Pre-drying reagents (molecular sieves) and using freshly prepared ZnCl₂ (heated at 150°C under vacuum) improve reproducibility. Comparative TLC or GC-MS monitoring of intermediate steps (e.g., esterification of furan dicarboxylic acid) identifies incomplete reactions early .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.